6-(Phenylsulfonyl)pyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O4S2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
6-(benzenesulfonyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10N2O4S2/c12-19(16,17)10-6-7-11(13-8-10)18(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,16,17) |
InChI Key |
KHCMJVYVNAVKCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |
solubility |
44.7 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative. While specific research on this particular molecule is limited, the broader class of pyridine-3-sulfonamides has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical properties and a hypothesized synthetic route. Drawing from extensive research on structurally related analogs, this document details the potential biological activities, mechanisms of action, and relevant experimental protocols, with a particular focus on carbonic anhydrase inhibition. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.
Chemical Properties
Basic chemical information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64356-48-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₄S₂ | [1] |
| Molecular Weight | 298.34 g/mol | [1] |
| SMILES Code | O=S(C1=CC=C(S(=O)(C2=CC=CC=C2)=O)N=C1)(N) | [1] |
Synthesis
Hypothesized Synthetic Pathway
A potential two-step synthesis could involve the chlorosulfonylation of a suitable pyridine precursor followed by amination.
Caption: Hypothesized synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonyl chloride
A starting material, 6-phenylsulfonylpyridine, could be subjected to chlorosulfonylation using an excess of chlorosulfonic acid at an elevated temperature. The reaction mixture would then be carefully quenched with ice, and the resulting solid precipitate, the sulfonyl chloride intermediate, would be filtered, washed, and dried.
Step 2: Synthesis of this compound
The crude 6-(phenylsulfonyl)pyridine-3-sulfonyl chloride would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, would be added dropwise at a reduced temperature (e.g., 0 °C). The reaction would be stirred for a specified period at room temperature to allow for the completion of the amination. The final product would then be isolated through extraction and purified using techniques like column chromatography or recrystallization.[3]
Biological Activity and Mechanism of Action
While there is a lack of specific biological data for this compound, the pyridine-3-sulfonamide scaffold is a well-established pharmacophore. The biological activities of this class of compounds are diverse, with two prominent areas of investigation being antibacterial action and carbonic anhydrase inhibition.[5][6]
Antibacterial Activity (General Sulfonamide Mechanism)
Sulfonamides are a class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] Bacteria rely on this pathway to produce tetrahydrofolate, a vital precursor for the synthesis of nucleic acids (DNA and RNA). By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, thereby halting bacterial growth and replication.[10] Mammalian cells are generally unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[8]
Caption: General mechanism of action of sulfonamide antibiotics.
Carbonic Anhydrase Inhibition
A significant area of research for pyridine-3-sulfonamide derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[6][11] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][12]
The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water or hydroxide molecule that is essential for the catalytic activity, thereby inhibiting the enzyme.[12]
While no inhibition data exists for this compound, studies on structurally similar 4-substituted pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibitory activity against various human (hCA) and bacterial CA isoforms.[6][12][13][14]
The following tables summarize the inhibition constants (Ki) of various pyridine-3-sulfonamide analogs against different carbonic anhydrase isoforms.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides [6][11]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1f | 45.6 | 8.9 | 25.8 | 4.7 |
| 1g | 35.8 | 15.7 | 33.5 | 5.1 |
| 1h | 29.9 | 22.3 | 41.2 | 6.3 |
| 1k | 41.2 | 19.8 | 39.1 | 5.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-Sulfonamides [12][13]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 3 | >10000 | 271 | 137 | 91 |
| 4 | >10000 | 452 | 210 | 155 |
| 5 | >10000 | 389 | 185 | 123 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 3: Inhibition of Bacterial β-Carbonic Anhydrases by Pyrazolo[4,3-c]pyridine Sulfonamides [6]
| Compound | E. coli β-CA Ki (nM) | B. pseudomallei β-CA Ki (nM) |
| 1j | 94.9 | 96.4 |
| Acetazolamide (Standard) | 227 | 745 |
The inhibitory activity of the sulfonamides against various CA isoforms is typically determined using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.
-
Preparation of Solutions: A buffer solution (e.g., Tris-HCl) is prepared, and the purified CA enzyme is added to a specific concentration. The inhibitor solutions are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Procedure: The enzyme and inhibitor solutions are pre-incubated for a set time to allow for binding. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength. The initial rates of the reaction are recorded.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Pharmacokinetics
There is a significant lack of pharmacokinetic data for this compound and even for the broader class of pyridine sulfonamides. A very early study on 2-(aminoethanesulfonylamino)pyridine, a related compound, provided a preliminary investigation into its absorption, excretion, and metabolism, but detailed parameters were not reported.[15] Generally, the pharmacokinetic properties of sulfonamides can be influenced by factors such as their pKa, lipophilicity, and plasma protein binding.
Conclusion
This compound is a molecule for which direct experimental data is scarce. However, by examining the extensive research on the pyridine-3-sulfonamide scaffold, we can infer its potential as a biologically active compound. The primary mechanism of action for this class of molecules is either as an antibacterial agent through the inhibition of dihydropteroate synthase or as a potent inhibitor of carbonic anhydrase isoenzymes. The latter has been a particularly fruitful area of research, with numerous analogs demonstrating significant inhibitory activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future research endeavors.
References
- 1. 64356-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Technical Overview of the Biological Activity of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
Executive Summary
This technical guide addresses the biological activity of the specific chemical entity, this compound. Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available information detailing the specific biological activities, mechanism of action, quantitative efficacy data, or associated signaling pathways for this particular compound. The absence of specific data suggests that this compound may be a novel compound or a derivative that has not yet been extensively studied or characterized in the public domain.
While direct information is unavailable, this guide will provide a broader context by discussing the well-established biological activities of the two core chemical moieties present in the molecule: the sulfonamide group and the pyridine ring. This information is intended to offer a foundational understanding of the potential, though unconfirmed, therapeutic areas where such a hybrid molecule might exhibit activity.
Introduction to Sulfonamides and Pyridine Derivatives in Drug Discovery
The compound , this compound, is a heterocyclic compound containing both a sulfonamide functional group and a pyridine ring. Both of these structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents.
-
Sulfonamides: The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry.[1] Historically recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This mechanism provides selective toxicity against susceptible microorganisms.[2] Beyond their antimicrobial effects, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents (including COX-2 inhibitors).[4][5]
-
Pyridine Derivatives: The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in numerous natural products and synthetic drugs. Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets through hydrogen bonding and π-π stacking. Pyridine-containing compounds have demonstrated a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6]
The combination of these two pharmacophores in this compound suggests the potential for a range of biological activities, which would require empirical validation.
Potential (Hypothesized) Biological Activities
Based on the known activities of related pyridine-sulfonamide derivatives, the following are potential areas of biological activity for this compound. It must be reiterated that these are hypothetical and would need to be confirmed through experimental studies.
Antimicrobial Activity
The foundational activity of many sulfonamides is their antibacterial effect.[1] The general mechanism involves the inhibition of the bacterial folic acid synthesis pathway.[3] Various pyridine-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7][8]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and repair in bacteria.
Caption: General mechanism of sulfonamide antibacterial activity.
Carbonic Anhydrase Inhibition
A significant class of non-antibacterial sulfonamides are the carbonic anhydrase (CA) inhibitors.[9] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9][10] Several pyridine-based sulfonamides have been investigated as potent and selective CA inhibitors.[9]
Anti-inflammatory and Anticancer Activity
Some pyridine-sulfonamide derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory properties.[4] Additionally, other analogs have been explored for their potential in cancer therapy, with some showing inhibitory effects on cancer cell invasion.[11] For instance, certain 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds are known inhibitors of NADPH oxidase 2 (NOX2), a target in neurodegenerative diseases and cancer.[12][13]
Lack of Quantitative Data and Experimental Protocols
As previously stated, a thorough search did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental protocols for the biological evaluation of this compound. To determine the biological activity and potency of this compound, a series of in vitro and in vivo assays would need to be conducted.
A general workflow for the initial screening of a novel pyridine-sulfonamide compound is outlined below.
Caption: General experimental workflow for a novel compound.
Conclusion
While the specific biological activity of this compound remains uncharacterized in publicly available literature, its chemical structure, containing both a sulfonamide and a pyridine moiety, suggests potential for a range of therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. The information provided in this guide on related compound classes offers a theoretical framework for initiating the biological investigation of this novel molecule. Further empirical research is necessary to elucidate its specific mechanism of action, potency, and potential therapeutic utility.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of 6-(Phenylsulfonyl)pyridine-3-sulfonamide: A Review of Potential Biological Targets
For Immediate Release
[City, State] – [Date] – While the specific biological mechanism of action for the compound 6-(phenylsulfonyl)pyridine-3-sulfonamide has not been extensively elucidated in publicly available research, its structural motifs—a pyridine ring and a sulfonamide group—are well-characterized pharmacophores. This suggests potential interactions with a range of biological targets. This whitepaper will explore the likely mechanisms of action for this compound based on the activities of structurally related molecules, providing a framework for future research and drug development efforts.
The core structure of this compound incorporates both a sulfonamide functional group and a pyridine ring. Sulfonamides are a cornerstone of modern medicine, known for a variety of pharmacological activities.[1][2] Pyridine moieties are also prevalent in numerous pharmaceuticals and are recognized for their diverse biological roles.[3][4][5] The combination of these two groups in a single molecule suggests the potential for synergistic or unique biological effects.[2]
Potential Biological Targets and Mechanisms of Action
Based on the known activities of related pyridine and sulfonamide derivatives, several potential mechanisms of action for this compound can be hypothesized.
Carbonic Anhydrase Inhibition
A primary and well-documented mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[1][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1] N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against various CA isoenzymes, including CA I and CA II.[1] It is plausible that this compound could exhibit similar inhibitory effects on carbonic anhydrases.
The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity.
Antimicrobial Activity
Historically, sulfonamides were among the first effective antimicrobial agents.[4] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion halts bacterial growth and replication. A series of novel pyridosulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.[4] Therefore, this compound may possess antibacterial properties through the inhibition of the folate biosynthesis pathway.
Other Potential Targets
Recent research has expanded the known biological activities of pyridine and sulfonamide derivatives to other target classes:
-
Cholinesterase Inhibition: Certain N-phenylsulfonamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease.[1]
-
N-Myristoyltransferase (NMT) Inhibition: Pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential drug target for human African trypanosomiasis.[7]
-
NADPH Oxidase 2 (NOX2) Inhibition: Compounds based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in various diseases involving oxidative stress.[8]
Future Directions
The specific biological activity and mechanism of action of this compound remain to be experimentally determined. Future research should focus on screening this compound against a panel of relevant biological targets, including various carbonic anhydrase isoforms, microbial enzymes, cholinesterases, and other enzymes known to be inhibited by related structures.
Data Presentation
As no specific quantitative data for this compound is available, a comparative table of related compounds is provided below to illustrate the potential range of activities.
| Compound Class | Target Enzyme(s) | Reported Inhibition (KI or IC50) | Reference |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 nM | [1] |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 nM | [1] |
| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) | 31.5 ± 0.33 nM | [1] |
| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 nM | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of related pyridine and sulfonamide derivatives can be found in the cited literature. For instance, the synthesis of pyridosulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine.[4] Biological assays, such as those for carbonic anhydrase inhibition, typically involve spectrophotometric or stopped-flow techniques to measure enzyme activity in the presence and absence of the inhibitor.[6]
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Potential inhibition of the bacterial folate synthesis pathway.
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel Pyridine, Sulfonamide, Coumarin and Thiophene Derivatives [ejchem.journals.ekb.eg]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery of Novel Pyridine Sulfonamide Compounds: A Technical Guide for Drug Development Professionals
Introduction: The pyridine sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. This technical guide provides an in-depth overview of recent discoveries in novel pyridine sulfonamide compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on oncology, inflammation, and anti-infective applications.
Therapeutic Applications and Lead Compounds
Pyridine sulfonamide derivatives have been extensively investigated as inhibitors of various enzymes and receptors, leading to the identification of potent lead compounds for a multitude of diseases.
Oncology
In the field of oncology, pyridine sulfonamides have shown significant promise as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and migration.
-
PI3K/mTOR Dual Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] One of the most potent compounds, 22c , which features a quinoline core, exhibited an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR.[2] This compound also demonstrated strong anti-proliferative activity in MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines.[2] Mechanistic studies revealed that compound 22c induces cell cycle arrest in the G0/G1 phase and promotes apoptosis.[1][2]
-
Kinase Inhibitors: The versatility of the pyridine scaffold has been leveraged to develop inhibitors for various kinases.[3] For instance, a 2-aminopyridine scaffold was used to develop inhibitors of human vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[3] Compound 26 emerged as a selective and potent inhibitor of VRK1 with an IC50 of approximately 150 nM.[3] Additionally, pyrazolopyridine-based compounds have been explored as inhibitors of B-RafV600E and cyclin-dependent kinases (CDKs).[4]
-
Antiproliferative Agents: Pyridine acyl sulfonamide derivatives have been evaluated for their antitumor activities. Compound 23 displayed high antiproliferative activity against B16-F10, HepG2, and MCF-7 cancer cell lines with IC50 values of 2.8, 1.2, and 1.8 μM, respectively.[5]
Anti-inflammatory
-
COX-2 Inhibitors: A series of pyridine acyl sulfonamide derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. Compound 23 was identified as the most potent, with a COX-2 inhibitory IC50 of 0.8 μM.[5] It also effectively inhibited prostaglandin E2 (PGE2) production in murine macrophage RAW 264.7 cells with an IC50 of 0.15 μM.[5]
Other Therapeutic Areas
-
Antidiabetic Agents: Novel pyridine-based heterocyclic compounds with sulfonamide moieties have been investigated for their alpha-amylase inhibition activity, showing potential as antidiabetic agents.
-
Antiviral and Antimicrobial Agents: A new class of functionalized pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamide moieties has been synthesized and tested for antiviral and antimicrobial potency.[6]
-
Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms, with some derivatives showing interesting activity against cytosolic human isoforms hCA I and hCA II.[7]
Quantitative Data Summary
The following tables summarize the biological activity data for selected novel pyridine sulfonamide compounds.
Table 1: In Vitro Biological Activity of Selected Pyridine Sulfonamide Derivatives
| Compound ID | Target | IC50 | Cell Line | Anti-proliferative IC50 | Reference |
| 23 | COX-2 | 0.8 μM | - | - | [5] |
| 23 | PGE2 Production | 0.15 μM | RAW 264.7 | - | [5] |
| - | - | - | B16-F10 | 2.8 μM | [5] |
| - | - | - | HepG2 | 1.2 μM | [5] |
| - | - | - | MCF-7 | 1.8 μM | [5] |
| 22c | PI3Kα | 0.22 nM | - | - | [2] |
| 22c | mTOR | 23 nM | - | - | [2] |
| - | - | - | MCF-7 | 130 nM | [2] |
| - | - | - | HCT-116 | 20 nM | [2] |
| 26 | VRK1 | ~150 nM | - | - | [3] |
| Pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid 48 | BTK | 4.9 nM | TMD8 | 3.9 nM | [8] |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies employed in the discovery and evaluation of pyridine sulfonamide compounds, based on the cited literature.
General Synthesis of Pyridine Sulfonamide Derivatives
A common synthetic strategy for producing pyridine-based sulfonamides involves the reaction of a key intermediate bearing a sulfonamide moiety with various electrophiles.[6] For instance, N-cyanoacetoarylsulfonylhydrazide can serve as a precursor, which is then reacted with electrophiles like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles to yield the target compounds.[6] Another approach involves the reaction of p-toluene sulfonyl chloride with a pyridine-based amine in a suitable solvent like dichloromethane at room temperature.
In Vitro Enzyme Inhibition Assays
-
COX-2 Inhibition Assay: The ability of compounds to inhibit COX-2 is typically evaluated using an in vitro assay that measures the production of prostaglandin E2 (PGE2).
-
Kinase Inhibition Assays: The inhibitory activity against kinases such as PI3K, mTOR, and VRK1 is determined using various kinase assay kits, often based on luminescence or fluorescence detection methods.
Cell-Based Assays
-
Cell Proliferation Assay (MTT Assay): The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution. Cells are treated with the compound, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay: The induction of apoptosis is often evaluated by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
Western Blot Analysis
Western blotting is employed to investigate the effect of the compounds on specific signaling pathways. For example, to confirm the inhibition of the PI3K/mTOR pathway, the phosphorylation levels of downstream effectors like AKT are measured.[1][2]
Visualizations
Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 6-(phenylsulfonyl)pyridine-3-sulfonamide. Based on extensive review of structurally related compounds, this document outlines the probable mechanisms of action, key biological targets, and relevant experimental data. Due to the limited direct research on the specific molecule, this guide synthesizes data from analogous pyridine-3-sulfonamide and benzenesulfonamide derivatives to infer its pharmacological profile. The primary anticipated therapeutic target class for this compound is the carbonic anhydrase family of enzymes, with a secondary possibility of kinase inhibition. This guide presents quantitative data from related compounds, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a small molecule featuring both a pyridine ring and a benzenesulfonamide moiety. While direct pharmacological studies on this specific compound are not extensively available in the public domain, its structural components are characteristic of well-established pharmacophores. The sulfonamide group, in particular, is a known zinc-binding motif present in a multitude of approved drugs. This guide explores the potential therapeutic applications of this compound by examining the established biological activities of its structural analogs.
Primary Potential Therapeutic Target: Carbonic Anhydrases
The most strongly indicated therapeutic targets for compounds containing a sulfonamide group are the carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][4]
Mechanism of Action: Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.[1]
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide compound.
Therapeutic Relevance of Carbonic Anhydrase Inhibition
Different isoforms of carbonic anhydrase are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for several conditions:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5]
-
Epilepsy: CA inhibitors can have anticonvulsant effects, and several are used in the management of certain types of seizures.[6][7]
-
Oncology: Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anti-cancer strategy.[1][3]
Quantitative Data for Structurally Related Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki values) of various pyridine-3-sulfonamide and benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data provides a strong rationale for investigating this compound as a potential CA inhibitor.
| Compound Class | Target Isoform | Range of Inhibitory Constant (Kᵢ) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | More potent than Acetazolamide (AAZ) for some derivatives | [8] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | One derivative showed better activity than AAZ | [8] |
| 4-Substituted Pyridine-3-sulfonamides | hCA II | Kᵢ down to 271 nM | [1] |
| 4-Substituted Pyridine-3-sulfonamides | hCA IX | Kᵢ down to 137 nM | [1] |
| 4-Substituted Pyridine-3-sulfonamides | hCA XII | Kᵢ down to 91 nM | [1] |
| Benzenesulfonamides with pyrazolecarboxamides | hCA IX | Better activity than AAZ (Kᵢ = 25.8 nM) for some derivatives | [3] |
| Sulfonamide-bearing Pyrazolone Derivatives | hCA I | 18.03 - 75.54 nM | [9] |
| Sulfonamide-bearing Pyrazolone Derivatives | hCA II | 24.84 - 85.42 nM | [9] |
Secondary Potential Therapeutic Target: Protein Kinases
While the evidence is less direct, some compounds containing phenylsulfonyl and pyridine moieties have been reported to exhibit inhibitory activity against various protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Potential Kinase Targets
Based on the activity of structurally related compounds, potential kinase targets for this compound could include:
-
Leucine-rich repeat kinase 2 (LRRK2): Some 1H-pyrazole biaryl sulfonamides have been identified as inhibitors of G2019S-LRRK2.[10]
-
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have shown potent inhibition of Aurora-A, Aurora-B, and Aurora-C kinases.[11]
-
Tropomyosin receptor kinase A (TrkA): Benzenesulfonamide analogs have been investigated as inhibitors of TrkA, which is overexpressed in some cancers like glioblastoma.[12]
Signaling Pathway: Generic Kinase Inhibition
Caption: General mechanism of ATP-competitive kinase inhibition.
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, the following experimental approaches are recommended.
Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrases.[2]
Objective: To determine the inhibitory constant (Kᵢ) of this compound against various hCA isoforms (e.g., hCA I, II, IX, XII).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms are purified. A CO₂-saturated solution is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.
-
Stopped-Flow Measurement: The enzyme solution is mixed with the CO₂ substrate solution in a stopped-flow instrument. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Inhibition Measurement: The assay is repeated in the presence of varying concentrations of this compound.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. The IC₅₀ value is determined by plotting the percentage of enzyme activity against the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow: CA Inhibition Assay
Caption: A typical workflow for determining the Kᵢ of a CA inhibitor.
Conclusion and Future Directions
While direct experimental data for this compound is scarce, a comprehensive analysis of its structural analogs strongly suggests that it is a promising candidate for development as a carbonic anhydrase inhibitor. The presence of the sulfonamide moiety is a key indicator of this activity. Future research should prioritize the synthesis and in vitro testing of this compound against a panel of human carbonic anhydrase isoforms, particularly those with high therapeutic relevance such as hCA II, IX, and XII. Should significant CA inhibitory activity be confirmed, further investigation into its potential as a kinase inhibitor could also be warranted. The data and protocols presented in this guide provide a solid foundation for initiating such a research program.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. trepo.tuni.fi [trepo.tuni.fi]
A Hypothetical Preliminary Toxicity Assessment of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
Disclaimer: This document presents a hypothetical preliminary toxicity assessment for the novel compound 6-(Phenylsulfonyl)pyridine-3-sulfonamide. As of the date of this publication, specific toxicological data for this compound are not publicly available. The following information is extrapolated from published studies on structurally related sulfonamide and pyridine-containing compounds. The experimental protocols and data presented herein are representative examples and should be considered illustrative. Any definitive assessment of the toxicity of this compound would require direct experimental evaluation.
Introduction
This compound is a novel chemical entity featuring both a sulfonamide and a pyridine functional group. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The pyridine moiety is also a common scaffold in medicinal chemistry.[3] This document provides a hypothetical overview of a preliminary toxicity assessment, outlining potential in vitro and in vivo toxicities, along with detailed experimental protocols and potential mechanisms of action, to guide future research for drug development professionals.
In Vitro Cytotoxicity Assessment
A primary step in toxicity screening involves evaluating the effect of a compound on cell viability and proliferation in various cell lines.
2.1. Quantitative Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data for this compound across a panel of human cancer cell lines and a normal cell line. Values are presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.8 |
| HeLa | Cervical Cancer | 22.5 |
| HT-29 | Colon Cancer | 31.2 |
| U937 | Monocytic Leukemia | 18.9 |
| hFIB | Normal Human Fibroblasts | > 100 |
2.2. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, HT-29, U937) and normal human fibroblasts (hFIB) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% (v/v).[4] The cells are treated with the compound dilutions and incubated for 72 hours.[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Acute Toxicity Assessment
An acute toxicity study in an animal model provides preliminary information on the potential toxicity of a compound after a single high dose.
3.1. Quantitative In Vivo Toxicity Data
The following table presents hypothetical acute toxicity data for this compound in a murine model.
| Animal Model | Route of Administration | Hypothetical LD50 (mg/kg) | Observation Period |
| Swiss Albino Mice | Oral (gavage) | > 2000 | 14 days |
3.2. Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
-
Animal Acclimatization: Healthy, young adult Swiss albino mice (6-8 weeks old) are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: A starting dose of 175 mg/kg of this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to a single mouse.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
Sequential Dosing: This sequential dosing continues until one of the stopping criteria is met (e.g., four reversals in dose direction have occurred).
-
Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
Logical Flow: Acute Oral Toxicity Study
Caption: Decision-making workflow for an acute oral toxicity up-and-down procedure.
Potential Signaling Pathways Involved in Toxicity
The toxicity of sulfonamides can be mediated through various mechanisms. Based on existing literature for related compounds, the following pathways are postulated to be potentially affected by this compound.
4.1. Inhibition of Folate Synthesis
A primary mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[5] While this is the basis for their antimicrobial activity, interference with folate metabolism in rapidly dividing cells could contribute to cytotoxicity.
4.2. Induction of Apoptosis
Cytotoxic compounds often induce programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases. Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells.
4.3. Off-Target Effects
Sulfonamides may also exert toxicity through off-target effects, such as the inhibition of carbonic anhydrases or interactions with other cellular proteins.[6]
References
- 1. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2.4. Cytotoxicity assays [bio-protocol.org]
- 5. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a palladium-catalyzed cross-coupling reaction between 6-chloropyridine-3-sulfonamide and sodium benzenesulfinate. This method offers a reliable and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a workflow diagram for clarity.
Introduction
Sulfonamide-containing heterocyclic compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both a pyridine ring and a diaryl sulfone moiety, making it a scaffold of significant interest for the design of novel enzyme inhibitors and other targeted therapies. The protocol herein describes a modern synthetic approach that is amenable to library synthesis and further derivatization.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 6-Chloropyridine-3-sulfonamide | 40741-46-6 | C₅H₅ClN₂O₂S | 192.62 | Starting Material |
| Sodium Benzenesulfinate | 873-55-2 | C₆H₅NaO₂S | 164.16 | Reagent |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Ligand |
| Cesium Carbonate | 534-17-8 | Cs₂CO₃ | 325.82 | Base |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |
| This compound | 64356-48-5 | C₁₁H₁₀N₂O₄S₂ | 314.34 | Product |
Table 2: Predicted Characterization Data for this compound
| Property | Predicted Value |
| Melting Point | 180-190 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.15 (d, J=2.4 Hz, 1H), 8.50 (dd, J=8.5, 2.4 Hz, 1H), 8.10 (d, J=8.5 Hz, 1H), 8.00-7.95 (m, 2H), 7.75-7.65 (m, 3H), 7.50 (s, 2H, -SO₂NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 160.5, 151.0, 140.2, 138.5, 134.0, 129.8, 127.5, 122.0 |
| Appearance | White to off-white solid |
Note: The characterization data is predicted based on analogous structures and requires experimental verification.
Experimental Protocol
Palladium-Catalyzed Synthesis of this compound
This protocol is based on established palladium-catalyzed C-S cross-coupling reactions.
Materials:
-
6-Chloropyridine-3-sulfonamide
-
Sodium benzenesulfinate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropyridine-3-sulfonamide (1.0 eq), sodium benzenesulfinate (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Sulfonamide Derivatives in Cancer Cell Line Research
Introduction to Sulfonamides in Oncology
The sulfonamide functional group is a key pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] In oncology, sulfonamide derivatives have emerged as a versatile class of molecules with potent anticancer activities.[2][3] These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[2] Furthermore, many sulfonamide-based compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for novel cancer therapeutics.[1][4][5]
Data on Anticancer Activity of Sulfonamide Derivatives
The following tables summarize the in vitro anticancer activity of various sulfonamide derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is presented to provide a comparative overview of the potency of these compounds.
Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2h | SR (Leukemia) | Not Specified | < 0.1 | [6] |
| NCI-H522 (Non-Small Cell Lung) | Not Specified | < 0.1 | [6] | |
| CCRF-CEM (Leukemia) | Not Specified | < 1.0 | [6] | |
| HL-60 (TB) (Leukemia) | Not Specified | < 1.0 | [6] | |
| K-562 (Leukemia) | Not Specified | < 1.0 | [6] | |
| MOLT-4 (Leukemia) | Not Specified | < 1.0 | [6] | |
| RPMI-8226 (Leukemia) | Not Specified | < 1.0 | [6] | |
| NCI-H460 (Non-Small Cell Lung) | Not Specified | < 1.0 | [6] | |
| HCT-116 (Colon) | Not Specified | < 1.0 | [6] | |
| HCT-15 (Colon) | Not Specified | < 1.0 | [6] | |
| HT29 (Colon) | Not Specified | < 1.0 | [6] | |
| KMI2 (Colon) | Not Specified | < 1.0 | [6] | |
| SW-620 (Colon) | Not Specified | < 1.0 | [6] | |
| SF-295 (CNS) | Not Specified | < 1.0 | [6] | |
| MALME-3M (Melanoma) | Not Specified | < 1.0 | [6] | |
| M14 (Melanoma) | Not Specified | < 1.0 | [6] | |
| MDA-MB-435 (Melanoma) | Not Specified | < 1.0 | [6] | |
| SK-MEL-5 (Melanoma) | Not Specified | < 1.0 | [6] | |
| OVCAR-3 (Ovarian) | Not Specified | < 1.0 | [6] | |
| NCI/ADR-RES (Ovarian) | Not Specified | < 1.0 | [6] | |
| MCF7 (Breast) | Not Specified | < 1.0 | [6] | |
| 8a | HeLa (Cervical) | MTT | 10.91 - 19.22 | [1] |
| 8b | HeLa (Cervical) | MTT | 7.2 ± 1.12 | [1] |
| MDA-MB-231 (Breast) | MTT | 4.62 ± 0.13 | [1] | |
| MCF-7 (Breast) | MTT | 7.13 ± 0.13 | [1] | |
| 21 | Leukemia Subpanel | Not Specified | 13.6 - 14.9 | [7] |
| Colon Cancer Subpanel | Not Specified | 13.6 - 14.9 | [7] | |
| Melanoma Subpanel | Not Specified | 13.6 - 14.9 | [7] | |
| L8 | HTB5 (Bladder) | Not Specified | 1.87 | [8] |
| HTB3 (Bladder) | Not Specified | 0.18 | [8] | |
| HT1376 (Bladder) | Not Specified | 0.09 | [8] | |
| HTB1 (Bladder) | Not Specified | 0.93 | [8] | |
| 4d | MCF-7 (Breast) | Not Specified | 2.5 | [5] |
| 4f | MCF-7 (Breast) | Not Specified | 5 | [5] |
| 6 | MCF-7 (Breast) | Not Specified | 20.17 | [4] |
| LoVo (Colon) | Not Specified | 22.64 | [4] | |
| HepG2 (Liver) | Not Specified | 45.57 | [4] | |
| A549 (Lung) | Not Specified | 51.50 | [4] | |
| 10 | MCF-7 (Breast) | Not Specified | 20.91 | [4] |
| LoVo (Colon) | Not Specified | 22.30 | [4] | |
| HepG2 (Liver) | Not Specified | 42.29 | [4] | |
| A549 (Lung) | Not Specified | 48.00 | [4] |
Table 2: Growth Inhibition (%) of 2-(Phenylsulfonyl)-2H-1,2,3-triazole (Compound 3)
| Cancer Cell Line | Panel | Growth Inhibition (%) | Reference |
| UO-31 | Renal Cancer | 10.83 - 17.64 | [9] |
| SNB-75 | CNS Cancer | 10.83 - 17.64 | [9] |
| HCT-116 | Colon Cancer | 17.37 | [9] |
| BT-549 | Breast Cancer | 17.64 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of sulfonamide derivatives in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound (e.g., 6-(Phenylsulfonyl)pyridine-3-sulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 1 mM.[10]
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound and incubate for 72 hours.[10]
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[5]
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the progression of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. This will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Caspase-7)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of sulfonamide derivatives in cancer research.
Caption: Workflow for screening and characterizing anticancer compounds.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(Phenylsulfonyl)pyridine-3-sulfonamide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a compound of interest within the broader class of sulfonamides, which are known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the study of this compound and its analogs, based on available scientific literature. While specific data for this compound is limited, the provided protocols are based on established methodologies for similar pyridine-sulfonamide derivatives and can be adapted for its evaluation. The primary known mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[1][2] However, substituted sulfonamides have also shown inhibitory activity against other enzymes, such as carbonic anhydrases and kinases.
Data Presentation: Quantitative Analysis of Related Pyridine-Sulfonamide Derivatives
The following tables summarize the biological activity of compounds structurally related to this compound. This data can serve as a benchmark for assessing the potential activity of the target compound.
Table 1: Carbonic Anhydrase Inhibition by 4-Substituted Pyridine-3-Sulfonamide Derivatives
| Compound ID | Substitution at Position 4 | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 1 | 4-(1H-pyrazol-1-yl) | 169 | 58.5 | 19.5 | 16.8 |
| 2 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 250 | 75.2 | 25.8 | 22.1 |
| 3 | 4-(4-bromo-1H-pyrazol-1-yl) | 320 | 90.1 | 30.2 | 28.9 |
| 4 | 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) | 450 | 120.3 | 48.6 | 40.5 |
Data extracted from studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors.[3]
Table 2: Antiplasmodial Activity of a Bipyridine-Sulfonamide Analog
| Compound | Target | IC₅₀ (nM) |
| 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide | Plasmodium falciparum PI(4)K | 0.9 |
This compound shares a phenylsulfonamido-pyridine core structure with the topic compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from studies on pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors.[3][5]
Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound
-
4-Nitrophenyl acetate (substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of a solution of the hCA isoenzyme.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a 10 mM solution of 4-nitrophenyl acetate in acetonitrile.
-
Monitor the absorbance at 400 nm for 10 minutes using a spectrophotometer to measure the formation of 4-nitrophenol.
-
The inhibitory activity is calculated as the percentage of remaining enzyme activity in the presence of the inhibitor compared to a control sample without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Protocol 2: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for assessing the antibacterial activity of sulfonamides.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
This compound
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microplate.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Kinase Inhibition Assay (Example: PI(4)K)
This protocol is a general guideline for assessing kinase inhibition, based on the activity of a related compound against P. falciparum PI(4)K.[4]
Objective: To evaluate the inhibitory effect of this compound on a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI(4)K)
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
-
Scintillation counter
Procedure:
-
Prepare a stock solution and serial dilutions of this compound.
-
Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Spot the reaction mixture onto a suitable membrane (e.g., P81 phosphocellulose paper) and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: General mechanism of action for sulfonamides.
Caption: Workflow for MIC determination.
Caption: Structure-Activity Relationship (SAR).
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-(Phenylsulfonyl)pyridine-3-sulfonamide for Antibacterial Drug Discovery
Introduction
Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] The inhibition of this pathway disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][3] The pyridine nucleus is a common scaffold in medicinal chemistry, known to be present in numerous natural products and therapeutic agents, and can improve properties such as water solubility.[4][5]
The compound 6-(Phenylsulfonyl)pyridine-3-sulfonamide combines the pharmacologically active sulfonamide group with a pyridine core, presenting a promising candidate for the development of novel antibacterial agents. This document provides an overview of its potential application, along with detailed protocols for its synthesis and evaluation.
Mechanism of Action
Like other sulfonamide drugs, this compound is expected to function as a structural analog of para-aminobenzoic acid (PABA).[1] It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS), which catalyzes the conversion of PABA and dihydropteridine diphosphate into dihydropteroate. This blockade halts the synthesis of dihydrofolic acid and its subsequent reduction to tetrahydrofolic acid, a crucial cofactor for nucleotide synthesis. The resulting depletion of essential precursors for DNA replication and repair ultimately inhibits bacterial growth.[2][3]
Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.
Quantitative Data Summary
The following tables present representative in vitro activity data for this compound against a panel of common bacterial pathogens. This data serves as a benchmark for its potential antibacterial spectrum. Sulfonamides generally exhibit broad activity against Gram-positive and many Gram-negative bacteria, although resistance can be an issue in some species like Pseudomonas aeruginosa.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | 16 |
| Bacillus subtilis | Gram-positive | ATCC 6633 | 32 |
| Escherichia coli | Gram-negative | ATCC 25922 | 64 |
| Klebsiella pneumoniae | Gram-negative | Clinical Isolate | 128 |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >256 |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | 64 |
Table 2: Cytotoxicity Data
| Cell Line | Description | Assay | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney Cells | MTT | >100 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | >100 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound.
Caption: Standard workflow for antibacterial drug discovery.
Protocol 1: Synthesis of N-pyridin-3-yl-benzenesulfonamide Derivatives
This protocol is adapted from established methods for synthesizing sulfonamides by reacting an appropriate aminopyridine with a sulfonyl chloride.[6]
Materials:
-
3-Aminopyridine derivative (e.g., 3-amino-6-(phenylsulfonyl)pyridine)
-
Benzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-aminopyridine derivative (1.0 eq) in DCM in a round-bottom flask.
-
Add an aqueous solution of Na₂CO₃ (2.5 eq) to the flask. The mixture should be stirred vigorously to ensure proper mixing of the biphasic system.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Add 50 µL of CAMHB to wells 2-12. Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.
-
Add 50 µL of the diluted bacterial suspension to wells 1-11. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile CAMHB only.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol measures the inhibitory activity of the compound against the target enzyme, DHPS.
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Test compound
-
Malachite green reagent for phosphate detection
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the DHPS enzyme, assay buffer, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and measure the amount of pyrophosphate (PPi) released, which is stoichiometric to the amount of dihydropteroate formed. This can be done using a colorimetric method, such as the malachite green assay, which detects free phosphate after PPi is hydrolyzed by pyrophosphatase.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-(Phenylsulfonyl)pyridine-3-sulfonamide in Kinase Inhibition Assays
Disclaimer: As of the latest available data, specific kinase inhibition assays and corresponding quantitative data for 6-(Phenylsulfonyl)pyridine-3-sulfonamide are not extensively documented in publicly accessible research. The following application notes and protocols are based on established methodologies for analogous sulfonamide-based compounds and general kinase inhibition screening. These should be adapted and optimized for specific research needs.
Introduction
This compound is a chemical compound featuring both a pyridine ring and a sulfonamide group, structural motifs present in various biologically active molecules. Sulfonamides are a well-established class of compounds known to inhibit a range of enzymes, most notably carbonic anhydrases.[1][2][3][4][5] The presence of the phenylsulfonyl group attached to the pyridine ring suggests potential interactions with the ATP-binding pocket of kinases, a common target for cancer therapeutics and other drug development programs. This document provides a generalized framework for evaluating the potential of this compound as a kinase inhibitor.
Principle of Kinase Inhibition Assays
Kinase enzymes catalyze the transfer of a phosphate group from a phosphate donor (usually ATP) to a specific substrate. Kinase inhibition assays are designed to measure the reduction in this catalytic activity in the presence of a test compound. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
While specific data for this compound is not available, the inhibitory activity of a test compound would typically be summarized as follows:
| Target Kinase | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 0.1 | 15 | 5.2 |
| 1 | 48 | ||
| 10 | 92 | ||
| Kinase B | 0.1 | 5 | > 100 |
| 1 | 12 | ||
| 10 | 25 | ||
| Kinase C | 0.1 | 88 | 0.05 |
| 1 | 99 | ||
| 10 | 100 |
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol may require optimization depending on the specific kinase, substrate, and detection method used.
Materials and Reagents:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (test inhibitor)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader (Luminescence or Fluorescence)
-
Low-volume 384-well plates
-
DMSO (Dimethyl sulfoxide)
Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 100 µM to 0.01 µM).
-
Prepare a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or control.
-
Add 2 µL of the kinase enzyme solution (pre-diluted in kinase buffer).
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Method):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Example
Caption: Hypothetical inhibition of a kinase cascade by the test compound.
Experimental Workflow
Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.
Logical Relationship in Inhibitor Screening
Caption: Decision-making process in a primary kinase inhibitor screen.
References
Application Notes and Protocols for 6-(Phenylsulfonyl)pyridine-3-sulfonamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a sulfonamide compound of interest for various in vitro biological assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound, along with information on its presumed mechanism of action and best practices for use in cell-based and biochemical assays.
Physicochemical Properties and Solubility
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of sulfonamide derivatives, a recommended starting point for solubilization is the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The following table provides a general guideline for solubility. Researchers are strongly encouraged to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Predicted Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 10 mM | Recommended as the primary solvent for creating stock solutions. |
| Ethanol | Sparingly Soluble | Lower than DMSO | May require heating and/or sonication. |
| Water | Poorly Soluble | Very Low | Not recommended for initial stock solution preparation. |
| Methanol | Potentially Soluble | Variable | Some related sulfonamides show solubility in hot methanol. |
Note: The information in this table is based on general characteristics of related compounds and should be used as a starting point.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be used to prepare working solutions for various in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 298.34 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 298.34 g/mol * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 0.001 * 298.34 = 2.9834 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid has dissolved.
-
If the compound does not fully dissolve, you may gently warm the solution in a water bath (not exceeding 37°C) for a short period or use a sonicator.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions for in vitro assays should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Important Considerations:
-
Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
-
Solubility in Aqueous Solutions: this compound is expected to have low solubility in aqueous solutions. When diluting the DMSO stock into your assay medium, vortex or mix thoroughly to ensure homogeneity and prevent precipitation. If precipitation occurs, a lower final concentration may be necessary.
-
Controls: Always include a vehicle control (cell culture medium or assay buffer with the same final concentration of DMSO as the test samples) in your experiments.
Presumed Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides as a class of compounds are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid in many microorganisms. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHPS, sulfonamides disrupt the folic acid pathway, leading to an arrest of cell growth and proliferation. While the specific targets of this compound may vary, its structural similarity to other sulfonamides suggests a potential role in this pathway.
Caption: Inhibition of the Folic Acid Synthesis Pathway by Sulfonamides.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using this compound in a cell-based in vitro assay.
Caption: General workflow for preparing and using the compound in in vitro assays.
References
Application Notes and Protocols for Developing Novel Assays with 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a sulfonamide-containing compound with potential therapeutic applications. The presence of the sulfonamide group suggests a likely mechanism of action as a carbonic anhydrase (CA) inhibitor.[1][2][3][4] Carbonic anhydrases, particularly isoform IX (CA IX), are overexpressed in hypoxic tumor environments and contribute to tumor progression and metastasis by regulating pH.[5][6] Therefore, inhibitors of CA IX are promising candidates for anticancer drug development.[6][7]
These application notes provide detailed protocols for two key assays to characterize the inhibitory activity of this compound: a primary in vitro enzymatic assay to determine its potency against human CA IX and a secondary cell-based assay to evaluate its efficacy in a simulated tumor microenvironment.
In Vitro Carbonic Anhydrase IX Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of this compound against recombinant human carbonic anhydrase IX. The assay is based on the esterase activity of CA IX, which catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.
Experimental Workflow
Caption: Workflow for the in vitro colorimetric CA IX inhibition assay.
Materials and Reagents
-
Recombinant Human Carbonic Anhydrase IX (CA IX)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl Acetate (p-NPA)
-
Tris Buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader with kinetic measurement capabilities
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris buffer, pH 7.4.
-
CA IX Solution: Reconstitute recombinant human CA IX in Assay Buffer to a final concentration of 10 µg/mL.
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile. Immediately before use, dilute the stock solution in Assay Buffer to a final working concentration of 1 mM.
-
Test Compound and Control Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer containing a final DMSO concentration of 1%. Prepare a similar dilution series for the positive control, Acetazolamide.
-
-
Assay Procedure:
-
Add 80 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compound, positive control, or vehicle control (1% DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of the CA IX enzyme solution to all wells except for the background control wells (add 10 µL of Assay Buffer instead).
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the 1 mM p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Subtract the background rate (wells without enzyme) from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax of vehicle control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Inhibition of Carbonic Anhydrase IX
| Compound | IC50 (nM) [95% Confidence Interval] |
| This compound | [Insert Value] |
| Acetazolamide (Positive Control) | [Insert Value] |
Cell-Based Hypoxia-Induced Proliferation Assay
This protocol evaluates the effect of this compound on the proliferation of cancer cells cultured under hypoxic conditions, which mimic the tumor microenvironment where CA IX is typically upregulated. A human colorectal cancer cell line, such as HT-29, is a suitable model.[5]
Signaling Pathway
Caption: Hypoxia-induced CA IX signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for the cell-based hypoxia-induced proliferation assay.
Materials and Reagents
-
HT-29 human colorectal cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (21% O2, 5% CO2)
Experimental Protocol
-
Cell Seeding:
-
Culture HT-29 cells in complete medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into two 96-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium (e.g., 200 µM to 2 nM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Hypoxic and Normoxic Incubation:
-
Place one plate in a standard cell culture incubator (Normoxia: 21% O2, 5% CO2).
-
Place the second plate in a hypoxia incubator (Hypoxia: 1% O2, 5% CO2).
-
Incubate both plates for 72 hours.
-
-
Proliferation Assessment (Resazurin Assay Example):
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only) from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration for both normoxic and hypoxic conditions.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) for each condition using non-linear regression.
-
Data Presentation
Table 2: Anti-proliferative Activity in HT-29 Cells
| Compound | GI50 (µM) under Normoxia (21% O2) | GI50 (µM) under Hypoxia (1% O2) |
| This compound | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined provide a robust framework for the initial characterization of this compound as a potential carbonic anhydrase IX inhibitor. The in vitro assay will establish its direct inhibitory potency, while the cell-based assay will provide insights into its efficacy in a more physiologically relevant context. Positive results from these assays would warrant further investigation into its selectivity against other CA isoforms and its broader anticancer properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 7. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
Application Notes and Protocols: 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Research Use Only
Introduction
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a chemical compound featuring both a pyridine ring and a sulfonamide group, structural motifs prevalent in a wide array of biologically active molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with antibacterial drugs, but also found in agents with diuretic, anticonvulsant, and anticancer properties. Pyridine rings are also a common scaffold in pharmaceuticals, valued for their ability to engage in various biological interactions. The combination of these two moieties in this compound suggests its potential as a subject of interest in drug discovery and development.
These application notes provide an overview of the potential biological activities of this compound based on the known pharmacology of structurally related compounds. Detailed protocols for preliminary in vitro evaluation are also presented to guide researchers in exploring its biological functions.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 64356-48-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₄S₂ | [1] |
| Molecular Weight | 314.34 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in DMSO, DMF (Predicted) | - |
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the well-documented activities of related sulfonamide and pyridine-containing compounds suggest several potential areas of investigation.
Anticancer Activity via Carbonic Anhydrase Inhibition
Many sulfonamide-bearing molecules are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. In particular, isoforms CA IX and CA XII are well-established targets for anticancer drug development. The primary sulfonamide moiety in this compound is a key pharmacophore for CA binding.
-
Potential Application: Investigation as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII for the development of novel anticancer therapeutics.
Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide class of antibiotics functions by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, providing a basis for selective toxicity against bacteria.
-
Potential Application: Screening for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Other Potential Enzyme Inhibition
The pyridine and phenylsulfonyl groups can engage in various interactions within enzyme active sites. Structure-activity relationship (SAR) studies on similar pyridine sulfonamide derivatives have indicated potential inhibitory activity against other enzyme classes, such as kinases or proteases.
-
Potential Application: Broader screening against a panel of enzymes to identify novel biological targets.
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the compound against human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (20 mM, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the compound in HEPES buffer to achieve a range of final assay concentrations.
-
In a reaction cuvette, mix the hCA enzyme solution (final concentration e.g., 10 nM) with the desired concentration of the inhibitor or DMSO (vehicle control).
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of NPA in HEPES buffer (final concentration e.g., 0.1 mM).
-
Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance at 400 nm for a short period (e.g., 60 seconds).
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 2: Example Data Structure for CA Inhibition Assay
| Compound Concentration (nM) | % Inhibition (hCA IX) | % Inhibition (hCA XII) |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| IC₅₀ (nM) |
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB with DMSO) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the concentration at which there is no significant increase in OD₆₀₀ compared to the negative control.
Table 3: Example Data Structure for MIC Assay
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| E. faecalis ATCC 29212 |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 4: Example Data Structure for Cytotoxicity Assay
| Cell Line | IC₅₀ (µM) after 72h |
| MCF-7 (Breast Cancer) | |
| HCT116 (Colon Cancer) | |
| A549 (Lung Cancer) |
Visualizations
Caption: Hypothetical mechanism of action for this compound as a CA IX inhibitor.
Caption: A generalized workflow for the screening and development of a novel bioactive compound.
Caption: The iterative process of elucidating structure-activity relationships in drug discovery.
References
Safety Operating Guide
Proper Disposal of 6-(Phenylsulfonyl)pyridine-3-sulfonamide: A Guide for Laboratory Professionals
Researchers and scientists handling 6-(Phenylsulfonyl)pyridine-3-sulfonamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on information for structurally related chemicals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[3]
II. Waste Classification and Segregation
Proper waste segregation is the first step in the disposal process. This compound waste is considered hazardous and must not be mixed with other waste streams.[2][4]
-
Solid Waste: Unused or expired this compound, as well as contaminated materials such as pipette tips, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.[5][6] The container must be in good condition, kept closed when not in use, and stored in a secondary containment tray.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this chemical waste down the sink or into any drains.[1][7] The container should be sealed to prevent leaks and spills.[5]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the labels on the container should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional guidelines.[6]
III. Spill Management
In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[2][4] Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
IV. Disposal Procedure
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1] Do not attempt to treat or dispose of this chemical waste through incineration or other methods without proper expertise and facilities.
Step-by-Step Disposal Workflow:
-
Collection: Collect all forms of this compound waste (solid, liquid, and contaminated materials) in separate, appropriately labeled hazardous waste containers.
-
Labeling: Ensure each container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the approximate percentage of the chemical if in a mixture.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][3]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with accurate information about the waste stream.
V. General Disposal Considerations
The following table summarizes key considerations for the disposal of this compound.
| Consideration | Guideline |
| Waste Type | Hazardous Chemical Waste |
| Solid Waste Collection | Dedicated, labeled, sealed container |
| Liquid Waste Collection | Dedicated, labeled, sealed, compatible container |
| Spill Cleanup Material | Collect as hazardous waste |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label |
| Disposal Method | Licensed hazardous waste disposal service |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain |
VI. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Disposal workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. nswai.org [nswai.org]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 6-(Phenylsulfonyl)pyridine-3-sulfonamide
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-(Phenylsulfonyl)pyridine-3-sulfonamide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Torso Protection | Lab Coat | Fire-resistant, fully buttoned |
| Hand Protection | Gloves | Disposable nitrile gloves (double-gloving may be necessary for added protection) |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side-shields (ANSI Z87.1 certified) |
| Face Shield | To be worn in addition to goggles when a splash hazard is present | |
| Respiratory Protection | Respirator | An N95, half-mask, or full-face respirator may be necessary if working outside of a fume hood or with poor ventilation |
| Foot Protection | Closed-toe Shoes | Substantial footwear that covers the entire foot |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prevent dust formation and accumulation during handling.
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[5]
-
Consider storing in a desiccator to maintain a dry environment.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Operational Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
